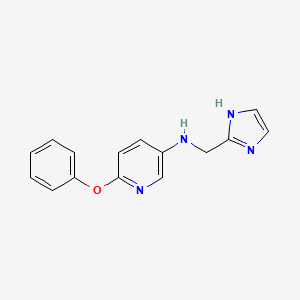

![molecular formula C18H23N5O2 B3803941 1-isobutyl-5-oxo-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3803941.png)

1-isobutyl-5-oxo-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidine-3-carboxamide

Overview

Description

The compound “1-isobutyl-5-oxo-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidine-3-carboxamide” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves several steps . The phenacyl chloride derivatives were prepared in high yield through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride, using aluminum trichloride (AlCl3) as a strong Lewis acid catalyst .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the compound , was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The presence of aryl/heteroaryl substituent at C-5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .Scientific Research Applications

Antiviral Research

The structural features of this compound suggest potential antiviral applications. Indole derivatives, which share some structural similarities, have been shown to possess antiviral activities against a range of viruses, including influenza and Coxsackie B4 virus . The triazole moiety, in particular, is a common feature in many antiviral pharmacophores due to its ability to engage in hydrogen bonding with viral enzymes or receptors .

Anticancer Activity

Compounds containing 1,2,4-triazole rings have been extensively studied for their anticancer properties. They are known to interact with various cellular targets and disrupt cancer cell proliferation. The presence of the triazole ring in this compound could be leveraged to design novel anticancer agents .

Anti-Inflammatory and Analgesic Applications

The pharmacological activity of triazole derivatives includes anti-inflammatory and analgesic effects. This is attributed to their interaction with inflammatory mediators and pain receptors. The compound could be a candidate for the development of new anti-inflammatory drugs .

Antimicrobial Efficacy

1,2,4-Triazole derivatives are also recognized for their antimicrobial properties. They can be designed to target specific bacterial or fungal strains, making them valuable in the development of new antibiotics and antifungals .

Enzyme Inhibition

Triazole-containing compounds have been identified as potent enzyme inhibitors. They can bind to the active sites of enzymes, such as kinases or phosphatases, and modulate their activity. This property can be utilized in various therapeutic areas, including metabolic disorders .

Neuropharmacology

Given the structural complexity of the compound, it may interact with neural receptors or enzymes, suggesting potential applications in neuropharmacology. This could include the treatment of neurodegenerative diseases or as a component in the synthesis of psychoactive drugs .

Agricultural Chemistry

The triazole ring is a common motif in agrochemicals due to its stability and biological activity. This compound could be explored for its use in plant protection or growth regulation .

Material Science

Lastly, the unique structure of this compound, particularly the presence of the triazole ring, could be of interest in material science. It could be used in the synthesis of novel polymers or coatings with specific properties .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on the specific compound. Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with reference drug doxorubicin (19.7 and 22.6 µM, respectively) .

Future Directions

The future directions for research on 1,2,4-triazole derivatives, including “1-isobutyl-5-oxo-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidine-3-carboxamide”, involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name |

1-(2-methylpropyl)-5-oxo-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-12(2)10-23-11-14(8-16(23)24)18(25)19-9-15-20-17(22-21-15)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,25)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQKGWTVWYHNRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC(CC1=O)C(=O)NCC2=NC(=NN2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

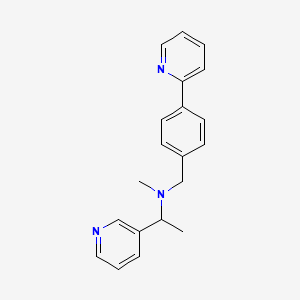

![N,N-dimethyl-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide](/img/structure/B3803866.png)

![6-phenyl-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3803877.png)

![2-{1-[1-(2-biphenylylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B3803885.png)

![2-[4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B3803889.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-morpholin-4-ylpropan-1-amine](/img/structure/B3803894.png)

![5-{1-[3-(3,5-dimethylphenyl)propanoyl]pyrrolidin-2-yl}-3-methylisoxazole](/img/structure/B3803895.png)

![1-(methoxymethyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B3803906.png)

![2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride](/img/structure/B3803926.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B3803935.png)

![5-(acetylamino)-2-chloro-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B3803944.png)

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3803953.png)

![1-[2-(3-fluorophenyl)ethyl]-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3803966.png)